

best practices for long-term storage of JNJ-9350

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Compound of Interest

Compound Name: JNJ-9350

Cat. No.: B15584637

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Technical Support Center: JNJ-9350

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **JNJ-9350**, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Long-Term Storage and Stability of JNJ-9350

Proper storage of **JNJ-9350** is critical to maintain its integrity and ensure reproducible experimental results. Below is a summary of recommended storage conditions for both the solid compound and solutions.

Storage Recommendations

Form	Storage Temperature	Duration	Supplier Recommendations
Solid (Powder)	-20°C	≥ 4 years	Consistent across most suppliers for long-term stability.
4°C	Up to 2 years	Suitable for shorter-term storage.	
In Solvent (Stock Solutions)	-80°C	Up to 6 months	Recommended for aliquoted DMSO stock solutions to minimize freeze-thaw cycles.
-20°C	Up to 1 month	Suitable for short-term storage of stock solutions. Frequent freeze-thaw cycles should be avoided. [1]	

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

Detailed Methodology: In Vitro SMOX Enzymatic Inhibition Assay (HyPerBlu Assay)

This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a product of the spermine oxidase (SMOX) enzymatic reaction, using a sensitive fluorescent probe like HyPerBlu.

Materials:

- **JNJ-9350**
- Recombinant human SMOX enzyme

- Spermine (substrate)
- HyPerBlu reagent
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well black microplate
- Plate reader with fluorescence capabilities

Procedure:

- Prepare **JNJ-9350** dilutions: Create a serial dilution of **JNJ-9350** in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
- Enzyme and inhibitor pre-incubation: Add the SMOX enzyme and the **JNJ-9350** dilutions to the wells of the microplate. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction: Add the substrate, spermine, to each well to start the enzymatic reaction.
- Detection: After a set incubation time (e.g., 60 minutes), add the HyPerBlu reagent to each well. This reagent reacts with the H_2O_2 produced by the SMOX reaction to generate a fluorescent signal.
- Measure fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the HyPerBlu reagent.
- Data analysis: Calculate the percent inhibition for each concentration of **JNJ-9350** relative to a vehicle control (DMSO) and determine the IC_{50} value by fitting the data to a dose-response curve.

Detailed Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

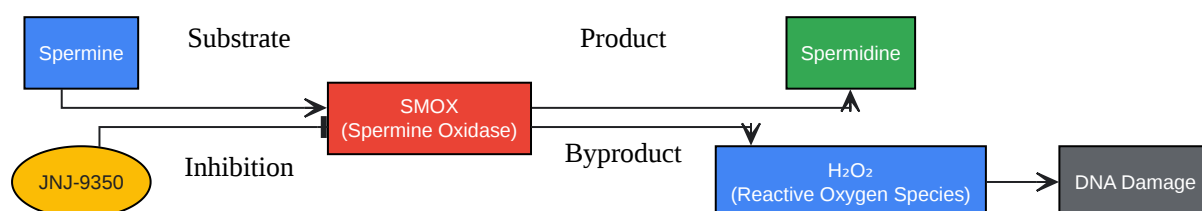
- Cells expressing SMOX
- **JNJ-9350**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- SDS-PAGE and Western blotting reagents
- Anti-SMOX antibody

Procedure:

- Cell treatment: Treat cultured cells with various concentrations of **JNJ-9350** or a vehicle control (DMSO) and incubate to allow for compound entry and binding.
- Heat challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Cell lysis: Lyse the cells to release the proteins.
- Separation of soluble and aggregated proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
- Protein quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

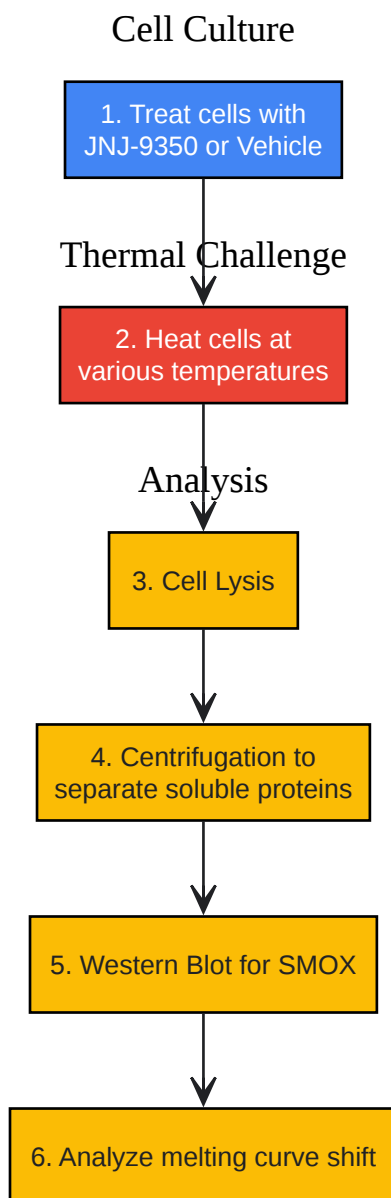
- Western blotting: Analyze the amount of soluble SMOX in each sample by SDS-PAGE and Western blotting using an anti-SMOX antibody.
- Data analysis: Quantify the band intensities to determine the amount of soluble SMOX at each temperature and **JNJ-9350** concentration. A shift in the melting curve to a higher temperature in the presence of **JNJ-9350** indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: SMOX Signaling Pathway and Inhibition by **JNJ-9350**.



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References

- 1. eubopen.org [eubopen.org]
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